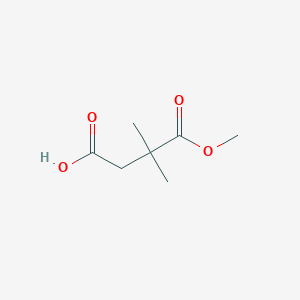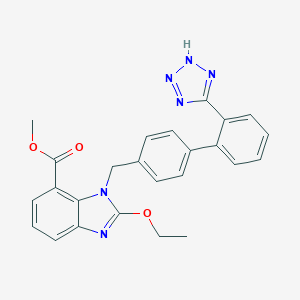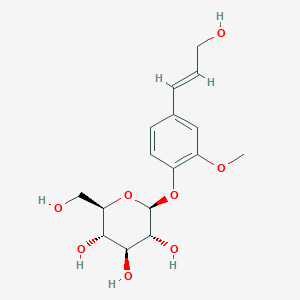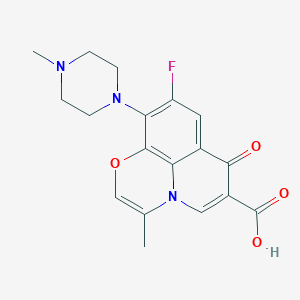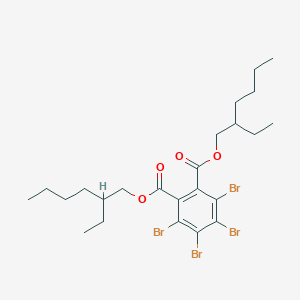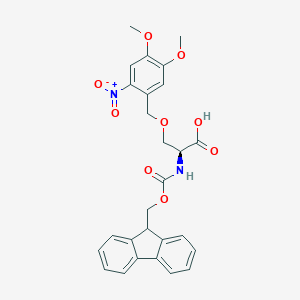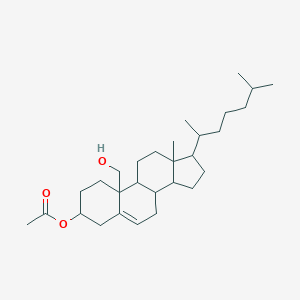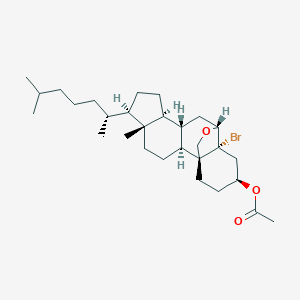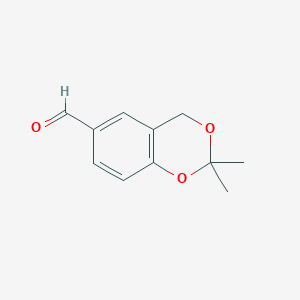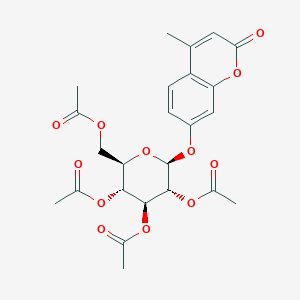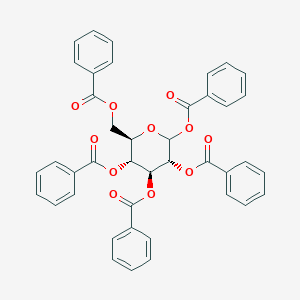![molecular formula C23H16N2O2 B030720 2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 74860-00-7](/img/structure/B30720.png)
2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
"2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione" is a compound that incorporates elements from both dibenzoazepine and isoindole families. These classes of compounds are recognized for their potential in various therapeutic applications due to their complex molecular frameworks which offer unique chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of dibenzoazepine derivatives can be achieved through various catalytic methods, including asymmetric transfer hydrogenation and palladium-catalyzed reactions. For instance, asymmetric transfer hydrogenation of dibenzo-fused-azepine-diones utilizing ruthenium catalysis has been demonstrated, highlighting the effective synthesis of N-substituted dibenzo[b,e]azepin-6-11-dione with excellent yields and enantioselectivities (Vyas & Bhanage, 2016). Additionally, palladium-catalyzed aminocarbonylation offers a one-step approach to 2-substituted isoindole-1,3-diones, showcasing the versatility in synthesizing related heterocycles (Worlikar & Larock, 2008).
Molecular Structure Analysis
Detailed molecular and supramolecular structural analysis is pivotal for understanding the properties and reactivity of these compounds. For example, diastereoisomeric forms of dibenzoazepine derivatives have been synthesized, providing insights into their molecular conformations and the impact on their chemical behavior. The azepine ring in these molecules can adopt various conformations, influencing the overall molecular geometry and potential intermolecular interactions (Acosta Quintero et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of dibenzoazepine and isoindole derivatives are diverse, including their participation in enantioselective reactions, ability to form complex molecular structures through catalytic cyclization, and their atropisomeric properties which are essential for their biological activities. The stereoselective synthesis and reaction mechanisms underscore the compounds' versatility in organic synthesis (Tabata et al., 2008).
Scientific Research Applications
Novel Fused Pentacyclic System Synthesis
Research by Ukhin et al. (2011) explored the synthesis and structure of a new polycyclic system containing the 1,4-benzodiazepine and isoindolinone fragments. They reported the dehydration of specific benzoic acids to yield products that represent a novel fused pentacyclic system, establishing a foundational approach for constructing complex molecular architectures (Ukhin et al., 2011).
Asymmetric Transfer Hydrogenation
Vyas and Bhanage (2016) described the enantioselective transfer hydrogenation of N-substituted dibenzo[b,e]azepin-6-11-dione, using ruthenium catalysis. This process yielded a pharmaceutically important chiral skeleton, highlighting the compound's utility in producing chiral pharmaceuticals with high yields and enantioselectivities (Vyas & Bhanage, 2016).
Ring Expansion Synthesis
Shi et al. (2016) demonstrated a unique two-carbon ring expansion of isatin, which conveniently constructs the functionalized dibenzo[b,d]azepinone scaffold. This process highlights a method for generating complex structures from simpler molecules, expanding the toolbox for synthetic organic chemistry (Shi et al., 2016).
Anti-Inflammatory Activity
Hall et al. (1990) explored the anti-inflammatory activity of various N-substituted 5H-dibenz[c,e]azepin-5,7(6H)dione derivatives in rodents. Their study demonstrated significant anti-inflammatory and local analgesic activity, underscoring the compound's potential in developing new therapeutic agents (Hall et al., 1990).
Diastereoisomeric Synthesis and Analysis
Research by Acosta Quintero et al. (2016) on the diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide provided insights into the synthesis of new small molecules with potential bioactivity, including anti-allergenic, antidepressant, and antihistaminic applications. This study showcased the synthetic versatility and potential therapeutic applications of compounds based on the 2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione scaffold (Acosta Quintero et al., 2016).
properties
IUPAC Name |
2-(11H-benzo[c][1]benzazepin-6-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2/c26-22-18-10-4-5-11-19(18)23(27)25(22)14-21-17-9-3-1-7-15(17)13-16-8-2-6-12-20(16)24-21/h1-12H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVFEJRLIYLUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NC3=CC=CC=C31)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456774 | |
| Record name | 2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
74860-00-7 | |
| Record name | 2-(11H-Dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74860-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(11H-Dibenzo(b,E)azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074860007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(11H-dibenzo[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



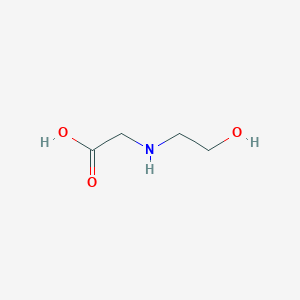
![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)

